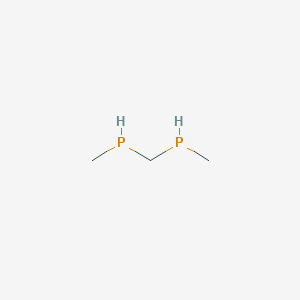

Methylenebis(methylphosphane)

Description

Position within Diphosphine Ligand Chemistry

Methylenebis(methylphosphane) is a member of the family of diphosphines with the shortest possible alkyl linker: a single methylene (B1212753) group. This short bridge enforces a small bite angle, typically creating a strained four-membered chelate ring upon coordination to a metal. This structural constraint significantly influences the reactivity and stability of the resulting metal complex. While more complex analogues like bis(diphenylphosphino)methane (B1329430) (dppm) are widely studied for their ability to form bimetallic complexes, Methylenebis(methylphosphane) represents the most fundamental version, with minimal steric hindrance from its methyl substituents. This simplicity makes it an ideal model for studying the intrinsic properties of the methylene-bridged diphosphine framework.

Academic Significance in Organophosphorus Chemistry

In the vast field of organophosphorus chemistry, Methylenebis(methylphosphane) holds significance as a model compound. Its synthesis and reactivity provide insight into the fundamental behavior of compounds containing a linear P-C-P arrangement. The presence of reactive P-H bonds in its structure allows for a range of chemical transformations, including deprotonation followed by substitution, making it a versatile precursor for more elaborate and functionally diverse diphosphine ligands.

The academic pursuit of such simple phosphines is driven by the need to understand how basic structural and electronic properties translate into catalytic performance. Research has focused on the synthesis of these molecules, often through multi-step procedures involving precursors like phosphine-boranes, which help protect the reactive phosphine (B1218219) moiety during synthesis. nih.goviupac.org The study of Methylenebis(methylphosphane) and its derivatives contributes to a deeper understanding of phosphorus-carbon bond formation, phosphine reactivity, and the principles of ligand design.

Evolution of Research on Methylene-Bridged Diphosphines

The research trajectory for methylene-bridged diphosphines has evolved from simple, achiral ligands to highly sophisticated, chiral catalysts for asymmetric synthesis. Initially, research focused on achiral ligands like dppm to understand their coordination chemistry. A significant leap forward occurred with the development of P-chiral ligands, where the phosphorus atoms themselves are stereogenic centers. iupac.orgjst.go.jp

Pioneering work by researchers such as Tsuneo Imamoto demonstrated that methylene-bridged P-chiral diphosphines could be highly effective in enantioselective reactions. jst.go.jpcapes.gov.br In the late 1990s, a class of structurally simple methylene-bridged ligands, named MiniPHOS, was developed. iupac.org These ligands, prepared via phosphine-borane intermediates, proved to be exceptionally useful in reactions like rhodium-catalyzed asymmetric hydrogenations, achieving nearly perfect enantioselectivity for certain substrates. nih.goviupac.org This research was pivotal, showing that even small, conformationally rigid ligands could create a highly effective chiral environment around a metal catalyst. nih.goviupac.org The success of these minimalist ligands challenged the prevailing view that bulky substituents were always necessary for high stereoselectivity and underscored the importance of the rigid, well-defined geometry imposed by the methylene bridge. iupac.org Further research has also explored unsymmetrical methylene-bridged diphosphines, expanding the diversity and application of this important ligand class. researchgate.net

Table 2: Key Research Findings on Methylene-Bridged Diphosphines

| Ligand Class | Key Finding | Application | Reference |

|---|---|---|---|

| P-Chiral Diphosphines | Possess chirality at the phosphorus atom, leading to high enantioselectivity in catalysis. | Asymmetric Synthesis | iupac.orgjst.go.jp |

| MiniPHOS | A class of methylene-bridged P-chiral diphosphines that are structurally simple yet highly effective. | Rhodium-catalyzed asymmetric hydrogenation | nih.goviupac.org |

| Phosphine-Boranes | Used as stable, protected intermediates for the synthesis of optically active P-chiral phosphines. | Synthesis of Chiral Ligands | nih.goviupac.org |

| Unsymmetrical Diphosphines | Methylene-bridged ligands with different substituents on the two P atoms have been developed. | Asymmetric Catalysis | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90587-04-5 |

|---|---|

Molecular Formula |

C3H10P2 |

Molecular Weight |

108.06 g/mol |

IUPAC Name |

methyl(methylphosphanylmethyl)phosphane |

InChI |

InChI=1S/C3H10P2/c1-4-3-5-2/h4-5H,3H2,1-2H3 |

InChI Key |

DDWDTUMUNLGBMN-UHFFFAOYSA-N |

Canonical SMILES |

CPCPC |

Origin of Product |

United States |

Coordination Chemistry of Methylenebis Methylphosphane and Diphosphane Ligands

Ligand Design and Modalities of Coordination

The manner in which a diphosphane (B1201432) ligand binds to a metal center is dictated by several interconnected factors, including the ligand's structural framework and the electronic nature of its substituents. These factors control the geometry and stability of the resulting metal complex.

Chelating versus Bridging Coordination Modes

Diphosphane ligands can coordinate to metal centers in two primary modes: chelating and bridging. In the chelating mode, both phosphorus atoms of a single ligand bind to the same metal center, forming a cyclic structure known as a chelate ring. libretexts.org In the bridging mode, the ligand links two or more different metal centers.

The preference for one mode over the other is heavily influenced by the length and flexibility of the spacer group connecting the two phosphorus atoms. acs.orgnih.gov

Chelating Mode : Ligands with longer, more flexible backbones, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), readily form stable five- or six-membered chelate rings. This arrangement is often entropically favored.

Bridging Mode : Ligands with very short backbones, like bis(diphenylphosphino)methane (B1329430) (dppm), often favor a bridging coordination. The formation of a four-membered chelate ring with these ligands can be sterically strained, making it less favorable than forming a dinuclear complex where the ligand bridges two metal centers. researchgate.netlibretexts.org

Some complex ligands are designed with sufficient flexibility to adopt either a chelating or a bridging conformation, and in some cases, can form mixtures of monomeric and dimeric species in solution. nih.gov The transformation between chelating (α isomer) and bridging (β isomer) forms has been observed and can proceed through a non-dissociative mechanism involving the migration of a phosphine (B1218219) arm from one metal to another. rsc.orgrsc.org

| Diphosphane Ligand | Typical Backbone | Favored Coordination Mode | Resulting Chelate Ring Size | Reference |

|---|---|---|---|---|

| Methylenebis(phosphane) type (e.g., dppm) | -CH2- | Bridging | 4 (strained) | researchgate.netlibretexts.org |

| Ethane-bridged type (e.g., dppe) | -CH2CH2- | Chelating | 5 | rsc.orgresearchgate.net |

| Propane-bridged type (e.g., dppp) | -CH2CH2CH2- | Chelating | 6 | nih.gov |

Impact of Steric and Electronic Properties on Coordination

The steric and electronic properties of the substituents on the phosphorus atoms are critical, intertwined factors that govern the coordination behavior of diphosphane ligands. manchester.ac.uk

Steric Properties : The size and bulk of the substituents on the phosphorus atoms, often quantified by the ligand cone angle, play a major role in defining the steric environment around the metal center. manchester.ac.uk Bulky phosphine ligands can enforce specific coordination geometries, protect metal centers, and create coordinatively unsaturated sites that are crucial for catalytic activity. core.ac.uk For example, the use of sterically demanding thiolates in dinuclear gold complexes can prevent the close approach of the metal centers. researchgate.net

Electronic Properties : The electronic nature of the substituents determines the ligand's σ-donor and π-acceptor capabilities. core.ac.uk Electron-donating groups increase the basicity (σ-donation) of the phosphine, leading to stronger metal-phosphorus bonds. Conversely, electron-withdrawing substituents decrease basicity but can enhance π-back-bonding from the metal to the ligand. core.ac.uk These electronic effects can be probed by various techniques, including measuring the carbonyl stretching frequencies in metal carbonyl complexes or through electrochemical methods. manchester.ac.ukcore.ac.uk The introduction of charged functionalities into the ligand structure can also lead to secondary, supramolecular interactions like hydrogen bonding that further influence coordination. nih.gov

Influence of Substituents on Coordination Geometry and Stability

Modifying the substituents on the phosphorus atoms or the linking backbone provides a powerful tool for tuning the geometry and stability of the resulting metal complexes. core.ac.ukacs.org Even subtle electronic changes in aryl substituents can shift the preference between planar and pyramidal geometries at the phosphorus centers. acs.org

The strategic placement of bulky groups, such as ortho-alkyl substituents on arylphosphanes, has been shown to enhance catalytic selectivity by modifying the steric environment of the active site. core.ac.uk The stability of complexes is also directly affected; for instance, the synthesis of diphosphine-protected gold clusters is sensitive to the specific ligand used, which can dictate the reaction mechanism and stability of intermediates. nist.gov The "bite angle," a key geometric parameter defined by the P-Metal-P angle in a chelate, is determined by the ligand backbone. While this angle is crucial, studies on palladium diphosphine complexes have shown that the covalency of the metal-phosphorus bond is not always directly correlated with the bite angle, indicating a more complex interplay of factors. nih.gov

Complexation with Transition Metal Centers

Methylenebis(methylphosphane) and related diphosphane ligands form stable and often catalytically active complexes with a wide array of transition metals.

Interactions with Late Transition Metals (e.g., Palladium, Platinum, Nickel)

Diphosphane ligands are fundamental in the coordination chemistry of Group 10 metals.

Palladium : These ligands are extensively used in palladium-catalyzed cross-coupling reactions. The geometry of palladium(II) complexes can be controlled by the ligand's backbone length; for example, bis(diphenylphosphino)methane (dppm) tends to form cis-complexes, while the longer 1,2-bis(diphenylphosphino)ethane (dppe) can favor trans-coordination. researchgate.net The electronic properties of co-ligands can also influence the bonding modes within the complex. acs.org

Platinum : Diphosphanes form a vast range of stable complexes with platinum, which are relevant in catalysis and materials science. matthey.com These ligands can form simple mononuclear chelates or self-assemble into more complex supramolecular structures like bridged dinuclear complexes. nih.gov Cycloplatinated(II) complexes that incorporate diphosphane ligands have demonstrated significant stability and potent anti-proliferative activity against cancer cell lines. nih.gov

Nickel : Nickel complexes with diphosphane ligands exhibit diverse coordination geometries, including square-planar and tetrahedral, and are often vividly colored. semanticscholar.orgreddit.com These complexes serve as important catalysts and precursors. For instance, a three-coordinate nickel-carbene complex has been synthesized and structurally characterized using the sterically demanding 1,2-bis(di-tert-butylphosphino)ethane ligand. nih.gov

| Metal | Typical Complex Type | Key Features | Reference |

|---|---|---|---|

| Palladium(II) | [Pd(diphosphine)Cl2] | Geometry (cis/trans) controlled by ligand backbone. | researchgate.net |

| Platinum(II) | [Pt(diphosphine)(C^N)]+ | Cyclometalated complexes with high stability and biological activity. | nih.gov |

| Nickel(II) | [Ni(diphosphine)X2] | Variable geometries (square-planar, tetrahedral) and colors. | semanticscholar.orgreddit.com |

Complexation with Group 11 Metals (Copper, Silver, Gold)

The coinage metals form complexes with diphosphanes that exhibit unique structural and photophysical properties.

Copper : Copper(I) readily forms complexes with diphosphane ligands, leading to structures ranging from simple mononuclear species to intricate dinuclear and tetranuclear cubane-type clusters. nih.govproquest.com The chelation of a diphosphine can enhance the thermal stability of these clusters compared to analogues with monodentate phosphines. proquest.com

Silver : Silver(I) displays flexible coordination numbers, and its complexes with diphosphanes are structurally diverse. acs.org Depending on the ligand's rigidity and the counter-anion, these complexes can form coordination polymers, including linear chains or even complex sheet-like networks. acs.orgnih.gov While polymeric structures are common, discrete tetrahedral complexes of the type [Ag(diphosphine)₂]⁺ are also known. wikipedia.org

Gold : Diphosphane ligands are central to modern gold chemistry, particularly in catalysis. They are used to construct well-defined dinuclear gold(I) complexes where the ligand bridges two metal centers. mdpi.com Wide bite-angle diphosphanes are particularly effective at pre-organizing the gold atoms, which can facilitate bimetallic catalytic pathways. mdpi.com The short backbone of ligands like dppm can allow for close approach of the gold centers, sometimes leading to aurophilic (Au···Au) interactions, which can influence the complex's color and reactivity. researchgate.net

Formation of Rhodium and Cobalt Complexes

The synthesis of rhodium and cobalt complexes incorporating methylenebis(methylphosphane) and other diphosphane ligands is achieved through various established synthetic routes, primarily involving ligand substitution reactions with suitable metal precursors.

For rhodium complexes, a common strategy involves the reaction of a dimeric rhodium precursor, such as [Rh₂(μ-Cl)₂(cod)₂] (where cod is 1,5-cyclooctadiene), with the desired diphosphane ligand. This reaction leads to the cleavage of the chloride bridges and the formation of a monomeric complex where the diphosphane coordinates to the rhodium center. acs.org Alternatively, rhodium(I) complexes can be synthesized by displacing diolefin ligands from parent compounds like [Rh{7,8-(PPh₂)₂-7,8-C₂B₉H₁₀}(cod)]. acs.org Another versatile precursor is [Rh(acac)(CO)₂], which reacts with diphosphane ligands and methyl iodide to generate activated Rh(I) intermediates. researchgate.net Cationic rhodium complexes featuring diphosphane ligands can be prepared from norbornadiene (NBD) precursors, such as [Rh(Cy₂P(CH₂)ₓPCy₂)(NBD)][Al{OC(CF₃)₃}₄], by the addition of hydrogen in the presence of a weakly coordinating arene. nih.gov

The formation of cobalt complexes with diphosphane ligands often commences with dicobalt octacarbonyl, [Co₂(CO)₈]. The reaction stoichiometry plays a crucial role in determining the final product. For instance, reacting [Co₂(CO)₈] with an equimolar amount of a short-bite diphosphane ligand can yield a diphosphane-bridged dinuclear complex. mdpi.com Conversely, using a higher ligand-to-metal ratio, such as 3:1, can lead to the formation of ion-pair complexes like [Co(CO)(η²-diphosphane)₂][Co(CO)₄]. mdpi.com The disproportionation of [Co₂(CO)₈] in the presence of diphosphane ligands is a known phenomenon that can result in various ionic or neutral species depending on the reaction conditions. mdpi.com Another route to cobalt(II) phosphine complexes involves the direct reaction of cobalt(II) chloride with the phosphine ligand in a suitable solvent. nih.gov The synthesis of a hexaphosphido cobalt complex has also been reported through the reaction of diphosphorus derivatives with a cyclotetraphosphido cobalt complex. researchgate.netbohrium.com

The following table summarizes representative synthetic methods for rhodium and cobalt diphosphane complexes:

| Metal | Precursor | Reagent(s) | Product Type |

| Rhodium | [Rh₂(μ-Cl)₂(cod)₂] | Diphosphane | Monomeric Rh(I) complex |

| Rhodium | [Rh(diphosphane)(cod)] | CO | Dicarbonyl Rh(I) complex |

| Rhodium | [Rh(acac)(CO)₂] | Diphosphane, MeI | Rh(I) acyl complex |

| Cobalt | [Co₂(CO)₈] | Diphosphane (1:1) | Dinuclear Co(0) complex |

| Cobalt | [Co₂(CO)₈] | Diphosphane (3:1) | Ionic Co(I) complex |

| Cobalt | CoCl₂ | Phosphine | Co(II) phosphine complex |

Structural Elucidation of Metal-Diphosphane Complexes

The three-dimensional arrangement of atoms and the conformational behavior of methylenebis(methylphosphane) and related diphosphane ligands within metal complexes are critical to understanding their reactivity. These structural features are primarily determined through crystallographic analyses and computational studies.

Crystallographic Analyses (e.g., X-ray Diffraction)

For instance, the crystal structure of a diphosphane-bridged dicobalt complex, [Co₂(CO)₆(μ-Medppa)], revealed a dinuclear scaffold with two cis-arranged phosphorus atoms forming a five-membered Co-P-N-P-Co metallacycle. mdpi.com In contrast, the structure of an ionic complex, [Co(CO)(η²-Medppa)₂][Co(CO)₄], showed a cationic cobalt center chelated by two diphosphane ligands in a distorted trigonal bipyramidal geometry, with a tetrahedral [Co(CO)₄]⁻ anion. mdpi.com

In rhodium chemistry, X-ray diffraction has been used to characterize a variety of complexes. For example, the structure of rhodium(III) dinitrogen complex [Rh(2,2′-biphenyl)(CxP₂)(N₂)]⁺ confirmed the coordination of the dinitrogen ligand within the cavity of a calix nih.govarene-based diphosphane. nih.gov The Rh-N bond length in this complex was found to be significantly longer than in rhodium(I) dinitrogen complexes, reflecting the weaker binding to the higher oxidation state metal center. nih.gov Crystallographic analysis of rhodium complexes with phosphine-stabilized germylenes has also been reported, revealing the coordination of the germylene ligand to the rhodium(I) center. researchgate.net

The following table presents selected crystallographic data for representative metal-diphosphane complexes:

| Compound | Metal Center Geometry | Key Structural Feature |

| [Co₂(CO)₆(μ-Medppa)] | Dinuclear | Five-membered Co-P-N-P-Co ring |

| [Co(CO)(η²-Medppa)₂]⁺ | Trigonal bipyramidal | Chelating diphosphane ligands |

| [Rh(biph)(CxP₂)(N₂)]⁺ | Square pyramidal | Dinitrogen ligand in macrocycle cavity |

Conformational Preferences of Coordinated Methylenebis(phosphanes)

Methylenebis(phosphane) ligands, with their flexible P-CH₂-P backbone, can adopt various conformations upon coordination to a metal center. The preferred conformation is influenced by a combination of factors, including the steric bulk of the substituents on the phosphorus atoms, the nature of the metal, and the other ligands in the coordination sphere.

A key conformational feature of small bite-angle diphosphines like Cy₂PCH₂PCy₂ is their ability to promote strong binding of other ligands to the metal center. nih.gov This is attributed to the electronic effects associated with the bite angle of the diphosphane. For instance, rhodium complexes with small bite-angle diphosphines have been shown to bind weakly coordinating fluoroarenes. nih.gov The strength of this interaction is inversely related to the degree of fluorination of the arene, a trend that has been investigated through both solution equilibrium studies and gas-phase collision-induced dissociation experiments. nih.gov

In solution, the conformational dynamics of these complexes can be studied using techniques like NMR spectroscopy. For example, rhodium(I) and iridium(I) complexes containing a dimethylbis(2-pyridyl)borate ligand, which forms a six-membered chelate ring, exhibit a boat-to-boat ring flip. nih.gov The energy barrier for this conformational change was found to correlate with the π-acceptor ability of the ancillary ligands on the metal. This suggests that metal-ligand π-interactions, which are maximized in the near-planar transition state of the ring flip, play a dominant role in the conformational dynamics. nih.gov

Reactivity and Dynamics of Coordinated Methylenebis(methylphosphane) Ligands

The coordination of methylenebis(methylphosphane) and other diphosphane ligands to a metal center can significantly alter their reactivity and can also facilitate interactions between metal centers in binuclear complexes.

Ligand Reactivity within Coordination Spheres

The reactivity of a diphosphane ligand can be modified upon coordination. For example, a novel hexaphosphido cobalt complex was formed through a P-P condensation reaction involving a cyclotetraphosphido cobalt complex and diphosphorus derivatives. bohrium.com This transformation highlights how the metal center can act as a template to facilitate the formation of new phosphorus-phosphorus bonds, leading to more complex phosphorus-containing ligands. bohrium.com

The electronic properties of the diphosphane ligand can also influence the reactivity of the metal complex. For instance, the stronger electron-donating propensity of N-methyl(bis(diphenylphosphino)amine) (Medppa) compared to bis(diphenylphosphino)amine (dppa) is reflected in the lower carbonyl stretching frequencies observed in the IR spectrum of [Co₂(CO)₆(μ-Medppa)] versus its dppa analogue. researchgate.net This electronic difference can impact the catalytic activity of such complexes.

Metal-Metal Interactions in Binuclear Diphosphane Complexes

In binuclear complexes bridged by diphosphane ligands, the proximity of the two metal centers can lead to metal-metal interactions. These interactions can range from weak van der Waals forces to direct metal-metal bonds, and they can significantly influence the electronic and catalytic properties of the complex.

The flexibility of the diphosphane bridge plays a crucial role in mediating these interactions. For instance, the reaction of [Co₂(CO)₈] with the short-bite diphosphane ligand Medppa leads to the formation of a dinuclear complex, [Co₂(CO)₆(μ-Medppa)], where the two cobalt atoms are bridged by the diphosphane and two carbonyl ligands. mdpi.com The geometry of this complex is altered compared to analogous complexes with two monodentate phosphine ligands, with the diphosphane enforcing a cis-arrangement of the phosphorus atoms. mdpi.com

The study of cobalt complexes with diphosphine-ketone ligands has also provided insights into the hemilabile behavior of the ketone moiety, which can coordinate to the metal center. nih.gov This hemilability can be influenced by the oxidation state of the cobalt, demonstrating how the electronic properties of the metal can be communicated through the diphosphane ligand to affect the coordination of other functional groups within the ligand. nih.gov

Advanced Spectroscopic Characterization and Theoretical Investigations

Spectroscopic Methodologies for Structural and Electronic Characterization

Detailed experimental data required to populate the subsections below are not currently available in the public scientific literature for Methylenebis(methylphosphane).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

No published studies providing ¹H, ¹³C, or ³¹P NMR spectra or chemical shift data for Methylenebis(methylphosphane) could be located.

Gas Electron Diffraction (GED) and Photoelectron (PE) Spectroscopy

There is no available literature detailing the gas-phase molecular structure of Methylenebis(methylphosphane) as determined by GED or its electronic structure via PE spectroscopy.

Vibrational Spectroscopy (Infrared and Raman)

Specific Infrared (IR) and Raman spectroscopic data, including vibrational frequencies and assignments for Methylenebis(methylphosphane), have not been reported.

Quantum Chemical and Computational Studies

Comprehensive theoretical investigations focused on Methylenebis(methylphosphane) are not present in the accessible scientific literature.

Ab Initio and Density Functional Theory (DFT) Calculations

No specific Ab Initio or DFT calculations detailing the optimized geometry, electronic properties, or spectroscopic parameters of Methylenebis(methylphosphane) have been published.

Conformational Analysis and Energy Profiling of Methylenebis(phosphanes)

A conformational analysis and energy profiling specific to Methylenebis(methylphosphane) has not been documented in research articles or computational chemistry databases.

Analysis of Electronic Structure and Bonding (e.g., Natural Bond Orbital (NBO) Analysis)

Theoretical investigations into the electronic structure and bonding of phosphine (B1218219) ligands provide profound insights into their reactivity and coordination chemistry. A particularly powerful method for this purpose is Natural Bond Orbital (NBO) analysis, which offers a quantitative description of the Lewis-like bonding patterns within a molecule. wisc.edu NBO analysis partitions the complex many-electron wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, providing a chemically intuitive picture of electron distribution. usc.edu

The analysis focuses on donor-acceptor interactions within the molecule by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. wisc.edu The stabilization energy (E2) associated with these interactions is a key output of NBO analysis and can be calculated to quantify the strength of electron delocalization. iau.ir For phosphine ligands, this can reveal important details about hyperconjugative and stereoelectronic effects that influence their conformational preferences and the nature of the metal-phosphorus bond. iau.irrsc.org

Key aspects revealed by NBO analysis include:

Natural Atomic Charges: NBO provides a robust method for calculating the distribution of electronic charge on each atom, offering insights into the polarity of bonds. usc.edu

Hybridization: The analysis determines the hybridization of atomic orbitals contributing to bonds and lone pairs, clarifying the geometry and bonding characteristics. usc.edu

Bond Order: It allows for the determination of bond types and orders, confirming the Lewis structure representation of the molecule. usc.edu

Donor-Acceptor Interactions: It quantifies the stabilizing energy of delocalizations from lone pairs or bonding orbitals into antibonding orbitals, which is crucial for understanding phenomena like back-bonding in metal-phosphine complexes. iau.irrsc.org

By localizing orbitals, NBO analysis provides a framework to understand the electronic structure in terms of classical chemical concepts like bonds, lone pairs, and delocalization, making it a valuable tool for interpreting the bonding in compounds like Methylenebis(methylphosphane). wisc.eduuni-saarland.de

Quantitative Descriptors for Ligand Properties (e.g., Cone Angle, % Buried Volume)

To correlate the structure of a phosphine ligand with its effect on the properties of a metal complex, particularly in catalysis, quantitative descriptors for its steric bulk are essential. libretexts.org Two of the most widely used descriptors are the Tolman cone angle and the percent buried volume.

Tolman Cone Angle (θ)

Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand. wikipedia.org It is defined as the solid angle formed at the metal center, which encompasses the van der Waals radii of the outermost atoms of the ligand. wikipedia.orgchemeurope.com The cone angle is a conceptually straightforward descriptor that has been instrumental in understanding and predicting the behavior of phosphine ligands in homogeneous catalysis. libretexts.org For instance, the selectivity of hydroformylation catalysts is strongly influenced by the cone angle of the phosphine ligands. wikipedia.org

While originally determined from physical models, cone angles can now be calculated using computational methods for both symmetric and asymmetric phosphines. wikipedia.orgrsc.org

Percent Buried Volume (%Vbur)

While the cone angle has been a valuable tool, it has limitations, especially for complex and asymmetric ligands. A more recent and often more accurate descriptor of a ligand's steric impact is the percent buried volume (%Vbur). wikipedia.org This descriptor quantifies the percentage of the coordination sphere around the metal that is occupied by the ligand. rsc.orgnih.gov

The %Vbur is calculated by placing the ligand on a metal center at a standard bond length, generating a sphere around the metal, and then calculating the volume of that sphere that is occupied by the van der Waals spheres of the ligand's atoms. rsc.org This method provides a more nuanced representation of the steric environment, as it considers the entire three-dimensional shape of the ligand rather than just its widest extent. rsc.org Recent studies have shown that %Vbur can be a more reliable predictor of catalytic activity and can help in understanding structure-reactivity relationships in cross-coupling reactions. ucla.eduprinceton.edu

Below is an illustrative table of these steric parameters for some common phosphine ligands.

| Ligand | Tolman Cone Angle (θ) in degrees | Percent Buried Volume (%Vbur) |

| PH₃ | 87 | Not typically reported |

| P(CH₃)₃ | 118 | 28.5 |

| P(OCH₃)₃ | 107 | 27.6 |

| PPh₃ | 145 | 35.8 |

| PCy₃ | 170 | 43.1 |

| P(t-Bu)₃ | 182 | 48.7 |

This table presents representative data for common phosphine ligands to illustrate the concepts of cone angle and percent buried volume. The values can vary slightly depending on the calculation method and the specific metal complex considered.

Broader Context Within Organometallic and Phosphorus Chemistry

Role of Methylenebis(methylphosphane) in Organophosphorus Synthesis

While primarily used as a spectator ligand in organometallic catalysis, Methylenebis(methylphosphane) (dmpm) also plays a direct, non-spectator role in the synthesis of more complex organophosphorus compounds. Its nucleophilic phosphorus centers can react with electrophilic phosphorus species to form new phosphorus-phosphorus bonds.

A notable example is the reaction of dmpm with terminal electrophilic phosphinidene (B88843) complexes of molybdenum and tungsten, such as [Cp*M(CO)₃{PN(i-Pr)₂}][AlCl₄] (where M = Mo or W). acs.orgcanada.ca In these reactions, one of the phosphorus atoms of the dmpm ligand initiates a nucleophilic attack on the highly electrophilic phosphinidene phosphorus atom. acs.orgcanada.ca This is followed by the loss of a carbonyl ligand from the metal center and subsequent coordination of the second phosphorus atom of the dmpm ligand to the metal. acs.orgcanada.ca The result is a novel cationic complex where the dmpm backbone bridges the metal center and the external phosphinidene-derived phosphorus atom, creating a unique P-P bond and a five-membered metallacycle. acs.orgcanada.ca This reactivity demonstrates the utility of dmpm as a building block for constructing larger, functionalized phosphine (B1218219) ligands and exploring the fundamental chemistry of phosphorus-phosphorus bond formation.

Comparative Analysis with Other Phosphine Ligand Classes

The utility of Methylenebis(methylphosphane) is best understood by comparing it with other classes of phosphine ligands, particularly concerning its denticity, steric profile, and electronic characteristics.

Phosphine ligands are classified by their denticity, which refers to the number of donor atoms that can bind to a metal center.

Monodentate ligands , such as trimethylphosphine (B1194731) (PMe₃) or triphenylphosphine (B44618) (PPh₃), bind to a metal through a single phosphorus atom.

Bidentate ligands , like dmpm, possess two phosphorus donor atoms and can coordinate to a single metal center simultaneously. csbsju.edu This mode of binding is known as chelation and results in the formation of a stable ring structure called a metallacycle. csbsju.edu

The act of chelation generally imparts greater thermodynamic stability to a complex compared to coordination by two equivalent monodentate ligands, an observation known as the chelate effect. A key geometric parameter for bidentate ligands is the bite angle , defined as the P-M-P angle within the chelate ring. csbsju.eduwikipedia.org This angle is largely dictated by the length and flexibility of the backbone connecting the two phosphorus atoms. csbsju.edu For dmpm, the single methylene (B1212753) (-CH₂-) bridge results in a four-membered chelate ring and a very small natural bite angle, typically around 72°. csbsju.edu This contrasts with ligands like bis(dimethylphosphino)ethane (dmpe), which has a two-carbon backbone, forms a five-membered ring, and exhibits a larger bite angle of approximately 85°. csbsju.eduiastate.edu These differences in bite angle significantly influence the geometry, stability, and reactivity of the resulting metal complexes. csbsju.edu

The reactivity of a phosphine-metal complex is governed by the steric and electronic properties of the ligand. umb.edu Methylenebis(methylphosphane) possesses distinct characteristics when compared to other common bidentate phosphines.

Electronic Properties: Dmpm is an alkylphosphine, meaning its phosphorus atoms are bonded to alkyl (methyl) groups. Alkyl groups are electron-donating, making dmpm a strong σ-donating (electron-rich) ligand. This is in contrast to arylphosphines like bis(diphenylphosphino)methane (B1329430) (dppm), whose phenyl groups are more electron-withdrawing. The higher electron density on the phosphorus atoms of dmpm generally leads to stronger M-P bonds and can make the coordinated metal center more electron-rich and nucleophilic.

Steric Properties: With only small methyl groups on the phosphorus atoms, dmpm is considered sterically undemanding. illinois.edu Its steric bulk is significantly less than that of its phenyl-substituted counterpart, dppm. illinois.edu The primary steric feature of dmpm is its small, constrained bite angle, which forces the phosphorus atoms into close proximity around the metal center. This can lead to coordination geometries that are inaccessible to ligands with larger, more flexible backbones.

A comparative summary is presented below:

| Ligand | Abbreviation | Backbone | Substituents | Bite Angle (Typical) | Key Features |

| Methylenebis(methylphosphane) | dmpm | -CH₂- | Methyl (Alkyl) | ~72° | Strong σ-donor, sterically small, very small bite angle. csbsju.edu |

| Bis(dimethylphosphino)ethane | dmpe | -CH₂CH₂- | Methyl (Alkyl) | ~85° | Strong σ-donor, sterically small, forms stable 5-membered rings. csbsju.eduiastate.edu |

| Bis(diphenylphosphino)methane | dppm | -CH₂- | Phenyl (Aryl) | ~73° | Weaker σ-donor than dmpm, sterically bulkier, small bite angle. illinois.edu |

Enabling Novel Reactivity through Methylenebis(methylphosphane) Ligands

The unique steric and electronic features of dmpm, particularly its small bite angle, enable it to facilitate unusual reaction mechanisms and stabilize novel metal complexes that are often inaccessible with other phosphine ligands.

The constrained geometry imposed by dmpm can steer chemical reactions down unique pathways. In cluster chemistry, the reaction of dmpm with triruthenium dodecacarbonyl, [Ru₃(CO)₁₂], initially forms substitution products, but upon heating, undergoes metallation of the ligand's methylene bridge to yield a hydrido-phosphinomethanide cluster, [Ru₃(CO)₉(H)(Me₂PCHPMe₂)]. rsc.org This activation of a C-H bond within the ligand backbone is a characteristic reaction facilitated by the proximity of the ligand and metal atoms.

In another example, a diiridium complex bridged by dmpm and two hydrides, [(Cp*Ir)₂(μ-dmpm)(μ-H)₂]²⁺, reacts with terminal alkynes to yield μ-vinyl complexes. acs.org The small bite of the dmpm ligand influences the stereochemical outcome of the hydride addition to the alkyne, leading to specific isomerization pathways between α- and β-vinyl isomers upon heating. acs.org Furthermore, reactions of electrophilic phosphinidene complexes with dmpm can lead to a novel bis-phosphinidene structure where the dmpm ligand bridges two metal centers, each of which retains a terminal phosphinidene ligand, a reaction not observed with all diphosphines. canada.ca

The ability of dmpm to act as both a chelating and a bridging ligand, combined with its small bite angle, makes it exceptionally well-suited for the synthesis of multinuclear and cluster complexes with unusual structures.

Metal-Metal Bonded Dimers: Dmpm ligands are known to support and stabilize direct metal-metal bonds. A notable example is a series of dinuclear palladium(I) complexes, Pd₂X₂(dmpm)₂ (where X = Cl, Br), which feature a formal Pd-Pd single bond bridged by two dmpm ligands in a "face-to-face" A-frame geometry. acs.org

Cluster Compounds: The ligand has been instrumental in the synthesis of novel metal clusters. It reacts with mercury salts to produce a subvalent triangular mercury cluster, [triangulo-Hg₃(μ-dmpm)₄]⁴⁺. rsc.org In this remarkable structure, the three mercury atoms are held together by four bridging dmpm ligands; two edges of the Hg₃ triangle are bridged by a single dmpm ligand each, while the third edge is doubly bridged by two dmpm ligands. rsc.org

High-Coordination and Mixed-Ligand Systems: Dmpm has been used to prepare highly coordinated complexes, such as pentaphosphino iron(0) and iron(II) species, by reacting with larger polydentate phosphine-iron precursors. nih.gov It is also found in dinuclear cobalt carbonyl complexes, where its bridging nature forces the cobalt centers into a geometry with cis-arranged phosphorus atoms and bridging carbonyls, a structure different from that obtained with comparable monodentate phosphines. mdpi.com

These examples highlight how the specific geometric constraints and electronic properties of Methylenebis(methylphosphane) provide chemists with a powerful tool to construct novel molecular architectures and explore new frontiers of chemical reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methylenebis(methylphosphane) with high purity and yield?

- Methodological Answer : Synthesis typically involves organophosphorus coupling reactions under inert atmospheres. Key steps include:

- Using methylphosphane precursors and methylene-bridging agents (e.g., formaldehyde derivatives).

- Optimizing reaction stoichiometry and temperature to minimize side products.

- Purification via recrystallization or column chromatography, validated by NMR and mass spectrometry .

Q. How should researchers safely handle methylenebis(methylphosphane) in laboratory settings?

- Safety Protocols :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in fume hoods to prevent inhalation of volatile intermediates.

- Dispose of waste via specialized chemical treatment facilities, as recommended for structurally similar N,N′-methylenebis(acrylamide) .

Q. What analytical techniques are suitable for quantifying methylenebis(methylphosphane) in complex mixtures?

- Analytical Workflow :

- Chromatography : Use reverse-phase HPLC with phosphate buffer (pH 6.0) and methanol-acetonitrile mobile phases for separation .

- Detection : Pair with UV-Vis or mass spectrometry for sensitivity.

- Validation : Calibrate using internal standards (e.g., deuterated analogs) to address matrix effects .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for methylenebis(methylphosphane) derivatives be resolved?

- Data Reconciliation Strategies :

- Apply subwindow factor analysis (SWFA) to deconvolute overlapping GC-MS or LC-MS peaks, as demonstrated for azobiphenyl dyes and aromatic amines .

- Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in proton environments .

Q. What experimental approaches are used to assess the carcinogenic potential of methylenebis(methylphosphane)?

- Toxicity Screening :

- In vitro : Measure oxidative DNA damage via 8-hydroxydeoxyguanosine (8-OHdG) assays in cell lines .

- In vivo : Conduct rodent studies with dose-response analysis, referencing protocols for 4,4′-methylenebis(2-chloroaniline) (MBOCA) .

Q. How can researchers optimize the catalytic activity of methylenebis(methylphosphane) in organometallic complexes?

- Design Considerations :

- Modify ligand geometry (e.g., bite angle) to enhance metal coordination, as seen in phosphine-based catalysts .

- Evaluate catalytic efficiency via turnover frequency (TOF) and stability under varying pH/temperature .

Methodological Best Practices

Q. What are the key considerations for replicating synthesis protocols of methylenebis(methylphosphane) across laboratories?

- Reproducibility Checklist :

- Document exact reagent grades (e.g., anhydrous solvents, catalyst purity).

- Provide step-by-step procedural details (e.g., cooling rates, stirring speeds) in supplementary files .

- Share raw spectral data (NMR, MS) in public repositories for peer validation .

Q. How should conflicting toxicity data between in vitro and in vivo studies be interpreted?

- Critical Analysis Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.